molecular formula C22H26N2O4S B3987498 (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B3987498
M. Wt: 414.5 g/mol
InChI Key: LGNFQENEDXHIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the ethoxyphenyl and thiophene groups. Common reagents used in these reactions include dimethylamine, ethoxybenzene, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. Techniques such as catalytic oxidation and the use of packed-bed reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,3-dione derivatives with different substituents on the pyrrolidine ring or the phenyl and thiophene groups. Examples include:

  • 1-[3-(dimethylamino)propyl]-5-phenyl-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
  • 1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(4-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-28-16-10-8-15(9-11-16)19-18(20(25)17-7-5-14-29-17)21(26)22(27)24(19)13-6-12-23(2)3/h5,7-11,14,19,26H,4,6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNFQENEDXHIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Reactant of Route 6
Reactant of Route 6
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

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